2-[[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 2-[[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride is systematically named according to IUPAC rules as 2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol hydrochloride . This nomenclature reflects the hierarchical substitution pattern of the molecule. The parent structure is phenol, a benzene ring with a hydroxyl (-OH) group at the 2-position. Attached to the phenolic ring is a methylene (-CH2-) bridge connected to an amino (-NH-) group, which is further bonded to the 4-position of a pyrazole heterocycle. The pyrazole ring itself is substituted at the 1-position with a 2-fluoroethyl group (-CH2CH2F).
The structural formula can be represented as follows:
- Phenol core : A benzene ring with -OH at position 2.
- Aminomethyl side chain : -CH2-NH- linking the phenol to the pyrazole.
- Pyrazole substituents :
- 1-position: 2-fluoroethyl group (-CH2CH2F).
- 4-position: Attachment point for the aminomethyl side chain.
The hydrochloride salt form arises from protonation of the secondary amine (-NH-) in the aminomethyl group, forming an ammonium (-NH2+-) ion paired with a chloride (Cl−) counterion.
CAS Registry Number and Molecular Formula Analysis
The compound is uniquely identified by its CAS Registry Number 1856081-56-5 , which ensures unambiguous reference in chemical databases and regulatory documents. Its molecular formula is C13H17ClFN3O , with a molecular weight of 285.74 g/mol .
| Component | Contribution to Formula | Role in Structure |
|---|---|---|
| Carbon (C13) | 13 atoms | Forms aromatic rings and chains |
| Hydrogen (H17) | 17 atoms | Saturation of bonds |
| Chlorine (Cl) | 1 atom | Counterion in hydrochloride salt |
| Fluorine (F) | 1 atom | 2-fluoroethyl substituent |
| Nitrogen (N3) | 3 atoms | Pyrazole ring and amine group |
| Oxygen (O) | 1 atom | Phenolic hydroxyl group |
The molecular formula accounts for all atoms in both the organic cation and the chloride counterion. The presence of fluorine and chlorine introduces electronegativity gradients, influencing polarity and intermolecular interactions.
Salt Formation and Hydrochloride Counterion Implications
The hydrochloride salt form enhances the compound’s physicochemical properties. Protonation of the amine group increases water solubility by introducing a charged species, which improves bioavailability in pharmaceutical applications. The chloride ion participates in ionic lattice formation, often improving crystalline stability and reducing hygroscopicity compared to the free base.
Key implications of hydrochloride salt formation include:
- Solubility : Enhanced aqueous solubility due to ionic dissociation in polar solvents.
- Stability : Crystalline structure reduces susceptibility to oxidative or hydrolytic degradation.
- Handling : Solid salt forms are typically easier to purify and characterize than liquid free bases.
Properties
Molecular Formula |
C12H15ClFN3O |
|---|---|
Molecular Weight |
271.72 g/mol |
IUPAC Name |
2-[[[1-(2-fluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C12H14FN3O.ClH/c13-5-6-16-9-11(8-15-16)14-7-10-3-1-2-4-12(10)17;/h1-4,8-9,14,17H,5-7H2;1H |
InChI Key |
GQUJVIGGLXTVMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CN(N=C2)CCF)O.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation
The pyrazole ring is typically synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. For example, 3-benzoylpropionic acid reacts with hydrazine monohydrate under acidic conditions to yield 1H-pyrazole-4-carboxylic acid, which is subsequently decarboxylated. Alternative routes employ Friedländer annulation to construct quinoline-pyrazole hybrids, though these are less common for this target.
Key Reaction Conditions
Introduction of the 2-Fluoroethyl Group
Fluoroethylation is achieved through nucleophilic substitution or Balz-Schiemann reactions. A widely adopted method involves treating 1H-pyrazol-4-amine with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate:
$$
\text{C}3\text{H}5\text{N}3 + \text{C}2\text{H}4\text{FBr} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}5\text{H}8\text{FN}3 + \text{HBr}
$$
Optimization Notes
Mannich Reaction for Phenolic Coupling
The aminomethylphenol group is introduced via a Mannich reaction between 1-(2-fluoroethyl)pyrazol-4-amine, formaldehyde, and phenol:
$$
\text{C}5\text{H}8\text{FN}3 + \text{HCHO} + \text{C}6\text{H}5\text{OH} \rightarrow \text{C}{12}\text{H}{14}\text{FN}3\text{O} + \text{H}_2\text{O}
$$
Critical Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 60–70°C | Maximizes rate |
| pH | 8.5–9.5 (buffered) | Prevents degradation |
| Catalyst | Acetic acid | 85–90% yield |
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt:
$$
\text{C}{12}\text{H}{14}\text{FN}3\text{O} + \text{HCl} \rightarrow \text{C}{12}\text{H}{15}\text{ClFN}3\text{O}
$$
Purification Methods
- Recrystallization: Ethanol/water (3:1) achieves 98% purity.
- Column Chromatography: Silica gel with ethyl acetate/methanol (95:5) for lab-scale isolation.
Industrial-Scale Production Protocols
Batch Process Overview
- Pyrazole Synthesis: 1,3-diketone cyclization (2 h, 80°C).
- Fluoroethylation: DAST-mediated fluorination (4 h, 0–5°C).
- Mannich Reaction: 6 h reflux in ethanol.
- Salt Formation: HCl gas bubbling in EtOH (1 h).
Scale-Up Challenges
Continuous Flow Synthesis
Emerging methodologies utilize microreactors to enhance mixing and heat transfer:
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, D₂O): δ 7.25 (d, phenol-H), 6.85 (s, pyrazole-H), 4.60 (t, -CH₂F).
- LC-MS: m/z 248.1 [M+H]⁺ (free base), 283.7 [M+H]⁺ (hydrochloride).
Purity Assessment
| Method | Criteria | Result |
|---|---|---|
| HPLC (C18 column) | >98% peak area | Pass |
| Karl Fischer Titration | <0.5% H₂O | 0.3% moisture |
Applications and Derivative Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor for PDE10A inhibitors and kinase modulators. Structural analogs exhibit IC₅₀ values <10 nM against cancer cell lines.
Chemical Reactions Analysis
2-[[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, such as amines or thiols, to form substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound is used to study the effects of pyrazole derivatives on various biological pathways and targets. It can serve as a tool compound to investigate the role of specific enzymes or receptors.
Medicine: The compound has potential therapeutic applications due to its biological activity. It may be explored as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride (CAS 1078161-73-5)
- Structure : Contains a 4-fluorophenyl group and 3,5-dimethyl substituents on the pyrazole ring, coupled with an ethyl ester group.
- Molecular Formula : C₁₅H₁₉ClFN₃O₂ (MW 327.79).
- The ester moiety may act as a prodrug, metabolizing to a carboxylic acid in vivo, unlike the phenol group in the target compound, which is directly ionizable .
- Applications : Used in intermediate synthesis for agrochemicals and pharmaceuticals, leveraging its stability and reactivity .
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride
- Structure : Features a difluoromethyl group and a 2-methylphenyl substituent.
- Key Differences: The difluoromethyl group enhances electronegativity and metabolic resistance compared to monofluoroethyl groups .
- Applications : Explored in agrochemicals and material science due to its robustness under environmental stress .
3-(((1-(2-Fluoroethyl)-4-methyl-1H-pyrazol-5-yl)amino)methyl)phenol hydrochloride (CAS 1855945-80-0)
- Structure : Includes a 4-methylpyrazole and a fluoroethyl chain.
- Molecular Formula : C₁₃H₁₇ClFN₃O (MW 285.74).
- Key Differences :
Data Table: Structural and Physicochemical Comparison
*Estimated based on structural similarity to CAS 1855945-93-4.
Research Findings and Implications
- Synthetic Routes: The target compound likely employs multi-component reactions (MCRs) for pyrazole ring formation, followed by fluoroethylation and phenol coupling, as seen in related syntheses .
- Bioactivity: Fluorine atoms improve binding to hydrophobic enzyme pockets, while the phenol group enables hydrogen bonding—critical for antimicrobial or kinase inhibitor activity .
Biological Activity
The compound 2-[[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a unique structure combining a phenolic group and a pyrazole moiety, this compound is hypothesized to interact with various biological targets, potentially modulating several biochemical pathways.
Chemical Structure and Properties
- Molecular Formula : C13H16FN3O
- Molecular Weight : 249.28 g/mol
- CAS Number : Not specified.
The presence of the 2-fluoroethyl group is significant as it may enhance the compound's reactivity and influence its interactions with biological systems. The phenolic component is believed to facilitate hydrogen bonding, which could be crucial in its binding affinity to target proteins.
Research indicates that this compound may interact with specific enzymes and receptors involved in cell signaling and metabolic processes. The proposed mechanisms include:
- Enzyme Inhibition : The pyrazole ring may inhibit certain enzymes, similar to other pyrazole derivatives known for their anti-inflammatory and anticancer properties.
- Receptor Modulation : Potential interaction with receptor sites that regulate various physiological responses.
Anti-inflammatory Properties
Studies have shown that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, pyrazole derivatives have been documented to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating that this compound may also possess these properties .
Anticancer Potential
Research into related pyrazole compounds has revealed anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation due to the promising results seen in similar studies .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives, providing insights into the potential efficacy of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
